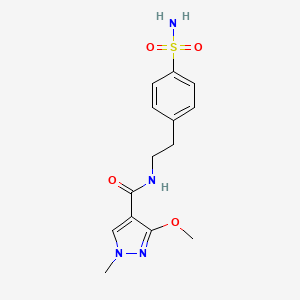

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

3-methoxy-1-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-18-9-12(14(17-18)22-2)13(19)16-8-7-10-3-5-11(6-4-10)23(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWURQIUUGMHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Attachment of the sulfamoylphenethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-sulfamoylphenethyl chloride in the presence of a base like triethylamine.

Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The sulfamoylphenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophilicity: The target compound’s sulfamoyl group likely improves water solubility compared to non-polar analogs like fluxapyroxad .

- Thermal Stability: Derivatives with rigid substituents (e.g., phenylamino in 4a) exhibit higher melting points, suggesting stronger intermolecular forces .

Anticancer Potential

- The target compound lacks direct evidence but shares a carboxamide scaffold with 7a , suggesting possible cytotoxicity.

Receptor Modulation

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl) analog acts as a cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) due to halogenated aryl groups enhancing receptor affinity .

- The target compound’s sulfamoyl group may target sulfhydryl-containing enzymes or receptors, though further studies are needed.

Activité Biologique

3-Methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features, including a methoxy group and a sulfamoylphenethyl moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is C14H18N4O3S, with a molecular weight of approximately 318.39 g/mol. The compound features a pyrazole ring substituted with functional groups that enhance its biological interactions.

The biological activity of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways associated with pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can possess anti-inflammatory effects. The presence of the sulfamoyl group may enhance this activity by modulating inflammatory mediators.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting tumor-associated carbonic anhydrases (CAs). Inhibition of CA IX has been linked to reduced tumor growth and metastasis. A study reported that similar sulfonamide derivatives exhibited inhibition profiles with KI values ranging from 16.4 to 66.0 nM against CA IX, suggesting potential for therapeutic applications in oncology .

Analgesic Effects

Given its structural attributes, there is potential for analgesic activity, similar to other pyrazole-based compounds known for pain relief.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.